molecular formula C14H22N4O B1309713 5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one CAS No. 881452-54-6

5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

Cat. No. B1309713
M. Wt: 262.35 g/mol
InChI Key: JLJDFEMVLSVJAX-UHFFFAOYSA-N
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Description

The compound of interest, 5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one, is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. The specific compound appears to be a part of a larger family of benzimidazole derivatives that have been synthesized and studied for their chemical and biological properties.

Synthesis Analysis

The synthesis of related benzimidazole derivatives has been explored in the literature. For instance, the paper titled "The synthesis of 1-(2-dialkylaminoethyl)-5 (and 6)-methoxy-2-methyl (and H)-benzimidazoles" discusses the synthesis of various 1-(2-dialkylaminoethyl)-5-methoxy-2-methyl benzimidazoles, where the dialkylamino groups include dimethylamino, among others . Although the compounds synthesized in this study did not show significant biological activity, the methods and structures could provide insight into the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their chemical behavior and potential biological activity. In the second paper, the structure of a related compound, 1,2-dihydro-4-hydroxymethyl-pyrimido[1, 2-a]benzimidazol-2-one, was confirmed by X-ray analysis . This type of analysis is essential for understanding the three-dimensional conformation of the molecule, which influences its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of benzimidazole derivatives can be complex, as demonstrated in the second paper, where various reactions involving amines, esters, and double bonds are described . These reactions include catalytic hydrogenation, reduction with NaBH4, and cleavage of the lactam group under certain conditions. The behavior of these compounds in the presence of amines and other reagents provides valuable information on the chemical reactions that the compound of interest may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The third paper describes the synthesis of a compound from hippuric acid, which was converted into an oxazolone derivative and then hydrolyzed to produce methyl 2-benzoylamino-3-oxobutanoate . The intermediate and final products of this synthesis, as well as their derivatives, likely have distinct physical and chemical properties that could be relevant to the compound of interest.

Scientific Research Applications

Synthesis and Cytotoxic Activity

  • The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, involving reactions with primary amines including 4-N-[2-(dimethylamino)ethyl]carboxamides, has shown potent cytotoxic activities against various cancer cell lines such as murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia. These compounds, particularly those with IC50 values less than 10 nM, demonstrated significant potential in inhibiting tumor growth, even curing subcutaneous colon 38 tumors in mice at certain dosages (Deady et al., 2003).

Microwave-Mediated Synthesis of Heterocycles

  • Efficient microwave-mediated synthesis methods have been developed for producing benzothiazole- and benzimidazole-based heterocycles. These heterocycles, used as building blocks for further chemical reactions, have applications in creating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, among others. Such compounds are valuable for their potential utility in various industrial applications, including as dyes and in drug development (Darweesh et al., 2016).

Antimicrobial and Antituberculosis Activities

  • Research into benzimidazolone derivatives has shown that these compounds exhibit significant antibacterial, antituberculosis, and antifungal activities. The synthesis involves reactions that yield compounds tested against various microorganisms, demonstrating their potential as therapeutic agents against infections and diseases caused by bacteria, fungi, and Mycobacterium tuberculosis (Karale et al., 2015).

Novel Synthesis Approaches for Laser Dyes

  • A novel method has been developed for synthesizing coumarin laser dyes derived from 3-(1H-benzoimidazol-2-yl) coumarin-2-one under microwave irradiation. These dyes, important in industrial applications, show the effectiveness of microwave-assisted synthesis in achieving high yields and purity, indicating the method's utility for efficient production (Bakhtiari et al., 2014).

properties

IUPAC Name

5-[[2-(dimethylamino)ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-16(2)8-7-15-10-11-5-6-12-13(9-11)18(4)14(19)17(12)3/h5-6,9,15H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJDFEMVLSVJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCCN(C)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

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